trans-4-(3-Amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile hydrochloride
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Overview
Description
trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile;hydrochloride: is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzonitrile group attached to a cyclobutyl ring with specific substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile;hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl core. This can be achieved through a series of reactions including cyclization, amination, and halogenation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzonitrile group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : The nitrile group can be reduced to form primary amines.
Substitution: : The cyclobutyl ring can undergo substitution reactions, where different functional groups can replace the existing substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Carboxylic acids, amides, and other oxidized derivatives.
Reduction: : Primary amines, alcohols, and other reduced derivatives.
Substitution: : Alkylated, acylated, or otherwise substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : In the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: : As a potential therapeutic agent or intermediate in drug synthesis.
Industry: : In the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile;hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system and the desired outcome.
Comparison with Similar Compounds
trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile;hydrochloride: can be compared to other similar compounds, such as:
4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)-2-chloro-benzonitrile;hydrochloride
trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)-2-chloro-benzonitrile
4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzamide
These compounds share similar structural features but differ in their functional groups and potential applications. The uniqueness of trans-4-(3-amino-2,2,4,4-tetramethyl-cyclobutoxy)benzonitrile;hydrochloride lies in its specific combination of the benzonitrile group and the cyclobutyl ring, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H21ClN2O |
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Molecular Weight |
280.79 g/mol |
IUPAC Name |
4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-14(2)12(17)15(3,4)13(14)18-11-7-5-10(9-16)6-8-11;/h5-8,12-13H,17H2,1-4H3;1H |
InChI Key |
RKCKNOUYHAXBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1OC2=CC=C(C=C2)C#N)(C)C)N)C.Cl |
Origin of Product |
United States |
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